Almotriptan

Pharmacokinetics Bioavailability Drug absorption

Almotriptan (CAS 154323-57-6) is a second-generation, indole-based selective serotonin 5-HT1B/1D receptor agonist belonging to the triptan class of anti-migraine agents. It exhibits low nanomolar affinity for human 5-HT1B and 5-HT1D receptors, with approximately 40- to 60-fold lower affinity for 5-HT7 and 5-HT1A receptors, and no significant affinity for over 20 other pharmacological receptors at concentrations up to 100 µM.

Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
CAS No. 154323-57-6
Cat. No. B1666892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan
CAS154323-57-6
SynonymsAlmogran
almotriptan
almotriptan malate
Axert
Molecular FormulaC17H25N3O2S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
InChIInChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
InChIKeyWKEMJKQOLOHJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.21e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Almotriptan (CAS 154323-57-6): Triptan-Class 5-HT1B/1D Agonist for Acute Migraine Procurement


Almotriptan (CAS 154323-57-6) is a second-generation, indole-based selective serotonin 5-HT1B/1D receptor agonist belonging to the triptan class of anti-migraine agents [1]. It exhibits low nanomolar affinity for human 5-HT1B and 5-HT1D receptors, with approximately 40- to 60-fold lower affinity for 5-HT7 and 5-HT1A receptors, and no significant affinity for over 20 other pharmacological receptors at concentrations up to 100 µM [2]. Almotriptan is indicated for the acute abortive treatment of migraine with or without aura in adults [3].

Why Almotriptan Cannot Be Assumed Interchangeable with Other Oral Triptans: A Procurement Rationale


Although triptans share a common mechanism as 5-HT1B/1D agonists, clinically meaningful heterogeneity exists across the class in pharmacokinetic parameters, tolerability profiles, and composite efficacy outcomes that preclude simple generic substitution [1]. Almotriptan demonstrates the highest oral bioavailability (approximately 70-80%) among all oral triptans—contrasting sharply with sumatriptan's 14% bioavailability—and exhibits consistent absorption pharmacokinetics both inside and outside migraine attacks, a property not uniformly observed across other triptans [2]. Furthermore, the relationship between efficacy and adverse events varies by agent: almotriptan 12.5 mg demonstrates an adverse event rate approximately 30% lower than would be predicted based on its efficacy, a divergence from class norms that carries implications for patient adherence and real-world effectiveness [3]. These inter-agent differences underscore the need for evidence-based selection rather than class-based substitution.

Almotriptan Quantitative Differentiation Evidence: Head-to-Head and Comparative Data vs. Sumatriptan and Other Triptans


Oral Bioavailability of Almotriptan vs. Sumatriptan: Pharmacokinetic Differentiation

Almotriptan demonstrates the highest oral bioavailability among all triptans, with approximately 70-80% of the administered dose absorbed, compared to sumatriptan's low oral bioavailability of 14% [1]. This represents a 5- to 6-fold improvement in systemic availability. Additionally, the ratio of pharmacokinetic parameters during vs. outside migraine attacks for almotriptan 12.5 mg shows a Cmax ratio of 0.93 and an AUC ratio of 1.00, indicating consistent absorption regardless of migraine state—a property not uniformly observed with other triptans [2].

Pharmacokinetics Bioavailability Drug absorption

Sustained Pain-Free (SPF) Response Rate: Almotriptan 12.5 mg vs. Sumatriptan 100 mg

In a meta-analysis of 53 placebo-controlled trials involving over 24,000 patients, almotriptan 12.5 mg achieved a significantly higher sustained pain-free (SPF) rate compared with sumatriptan 100 mg [1]. SPF is defined as no pain by 2 hours post-dose, no recurrence, and no use of rescue medication from 2 to 24 hours—a composite endpoint that aligns with patient-identified priorities for migraine treatment [1].

Clinical efficacy Sustained pain-free Migraine treatment outcomes

Placebo-Subtracted Adverse Event Rate: Tolerability Differentiation from Sumatriptan

The placebo-subtracted adverse event (AE) rate—a measure of treatment-attributable tolerability burden—was significantly lower for almotriptan 12.5 mg compared with sumatriptan 100 mg in a pooled meta-analysis [1]. This indicates that almotriptan's AE profile more closely approximates placebo than does sumatriptan's, with a 59% lower rate of treatment-attributable adverse events.

Tolerability Adverse events Safety profile

Sustained Pain-Free Plus No Adverse Events (SNAE) Composite Endpoint: Tolerability-Adjusted Efficacy

The SNAE (Sustained pain-free plus No Adverse Events) endpoint integrates both efficacy and tolerability into a single patient-centric outcome measure. Almotriptan 12.5 mg was identified as a statistical outlier with an adverse event rate approximately 30% lower than would be expected based on its efficacy, resulting in the highest SNAE rate among evaluated triptans (almotriptan, eletriptan, naratriptan, rizatriptan, sumatriptan, and zolmitriptan) [1].

Composite endpoint Efficacy-tolerability balance SNAE

Cost-Effectiveness: Almotriptan 12.5 mg vs. Sumatriptan 50 mg and 100 mg Using SNAE Endpoint

Using the SNAE (Sustained pain-free plus No Adverse Events) composite endpoint, almotriptan 12.5 mg demonstrated superior cost-effectiveness compared with both sumatriptan 50 mg and sumatriptan 100 mg from a U.S. healthcare payer perspective [1]. The analysis incorporated both drug acquisition costs and healthcare resource utilization associated with treatment failure and adverse events.

Pharmacoeconomics Cost-effectiveness Health economics

Central Nervous System (CNS) Side-Effect Incidence: Class-Level Tolerability Positioning

Among oral triptans reviewed at clinically relevant doses, almotriptan 12.5 mg, naratriptan 2.5 mg, and sumatriptan 50 mg exhibited the lowest incidence of CNS side-effects, while eletriptan (40 and 80 mg), rizatriptan 10 mg, and zolmitriptan (2.5 and 5 mg) had the highest incidence [1]. This differential is attributed in part to almotriptan's low lipophilicity and lack of active metabolites that cross the blood-brain barrier.

CNS tolerability Side-effect profile Lipophilicity

Almotriptan Evidence-Based Application Scenarios: Research and Procurement Use Cases


Pharmaceutical Formulary Evaluation and Value-Based Procurement Decision-Making

For pharmacy and therapeutics (P&T) committees, managed care organizations, and hospital formularies evaluating triptan class additions or substitutions, almotriptan 12.5 mg presents a quantifiable value proposition based on the SNAE composite endpoint. The cost-effectiveness ratio of $82 USD per SNAE-achieving attack compares favorably to sumatriptan 50 mg ($133 USD) and sumatriptan 100 mg ($138 USD) [1]. Combined with a placebo-subtracted AE rate of 1.8% vs. sumatriptan's 4.4% [2], almotriptan offers a differentiated tolerability-adjusted economic profile that supports preferential formulary positioning. Procurement decisions may leverage these data for contract negotiations, volume-based pricing, or therapeutic interchange policies.

Clinical Research: Triptan Comparative Effectiveness Studies Using Patient-Centric Endpoints

Almotriptan's statistically significant 29.5% relative advantage in sustained pain-free (SPF) rate over sumatriptan 100 mg (25.9% vs. 20.0%, P < 0.05) [2] establishes it as a benchmark comparator for clinical studies investigating novel migraine therapeutics or alternative treatment strategies. The SPF endpoint integrates acute efficacy, recurrence prevention, and rescue medication avoidance, aligning with patient-identified treatment priorities. Researchers designing head-to-head trials, pragmatic effectiveness studies, or real-world evidence generation should consider almotriptan as the active comparator when the study objective involves demonstrating superiority on patient-centric composite outcomes rather than isolated 2-hour pain relief metrics.

Preclinical Pharmacology: Selectivity Profiling and Vascular Selectivity Reference Standard

Almotriptan serves as a reference standard for 5-HT1B/1D receptor selectivity profiling due to its well-characterized affinity ratios: approximately 40-fold lower affinity for 5-HT7 receptors and 60-fold lower for 5-HT1A receptors relative to 5-HT1B/1D, with no significant affinity for >20 non-serotonergic receptors at concentrations up to 100 µM [3]. Furthermore, almotriptan demonstrates functional vascular selectivity in isolated tissue preparations: it induces vasoconstriction in cranial vessels (e.g., porcine meningeal vasculature) but exhibits very low maximal efficacy in peripheral vessels (e.g., pig renal and rabbit mesenteric arteries) even at 100 µM [3]. This selectivity profile makes almotriptan a valuable positive control or comparator for screening novel serotonergic agents intended for migraine therapy.

Patient-Specific Therapy Selection: Tolerability-Sensitive Migraine Populations

For clinical decision-support tools, treatment algorithms, or precision medicine approaches targeting patients with prior triptan intolerance, almotriptan's adverse event profile provides quantifiable justification for preferential selection. The placebo-subtracted AE rate of 1.8% [2] and its classification in the 'lowest incidence' tier for CNS side-effects [4] support its use in populations where tolerability is a primary concern—including patients who have discontinued other triptans due to chest symptoms, somnolence, dizziness, or other CNS effects. The SNAE outlier status (AE rate ~30% lower than efficacy-predicted) [5] further reinforces its suitability for patients seeking efficacy without tolerability compromise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almotriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.